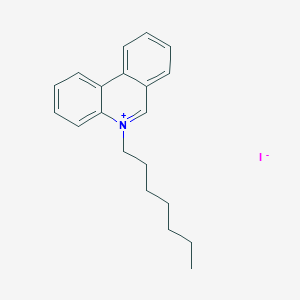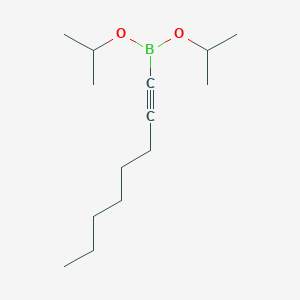
Boronic acid, 1-octynyl-, bis(1-methylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, 1-octynyl-, bis(1-methylethyl) ester is an organic compound that belongs to the class of boronic esters. Boronic esters are formed by the reaction of boronic acids with alcohols. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, 1-octynyl-, bis(1-methylethyl) ester typically involves the reaction of 1-octynylboronic acid with isopropyl alcohol under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of boronic esters often involves the use of continuous flow reactors to handle large-scale reactions efficiently. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Boronic acid, 1-octynyl-, bis(1-methylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted boronic esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Boronic acid, 1-octynyl-, bis(1-methylethyl) ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which boronic acid, 1-octynyl-, bis(1-methylethyl) ester exerts its effects involves the formation of reversible covalent complexes with molecules containing diol groups. This interaction is facilitated by the boron atom, which acts as a Lewis acid, forming a stable complex with the diol-containing molecule. This property is particularly useful in sensing applications and in the development of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Cyclohexylboronic acid
Comparison
Compared to other boronic esters, boronic acid, 1-octynyl-, bis(1-methylethyl) ester is unique due to its alkyne functional group, which provides additional reactivity and versatility in organic synthesis. This compound’s ability to form stable complexes with diol-containing molecules also makes it particularly valuable in sensing and therapeutic applications .
Propiedades
Número CAS |
121037-33-0 |
|---|---|
Fórmula molecular |
C14H27BO2 |
Peso molecular |
238.18 g/mol |
Nombre IUPAC |
oct-1-ynyl-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15(16-13(2)3)17-14(4)5/h13-14H,6-10H2,1-5H3 |
Clave InChI |
IQUFHXGHPRELDF-UHFFFAOYSA-N |
SMILES canónico |
B(C#CCCCCCC)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
![([1,1'-Biphenyl]-4-yl)(phenyl)mercury](/img/structure/B14297636.png)

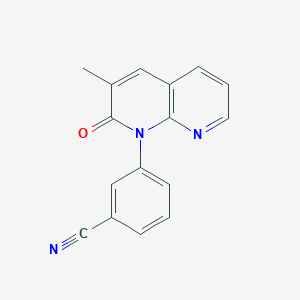
![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
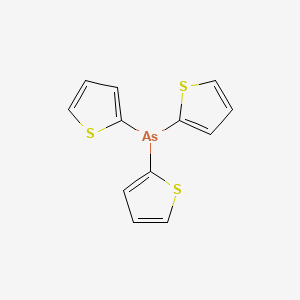
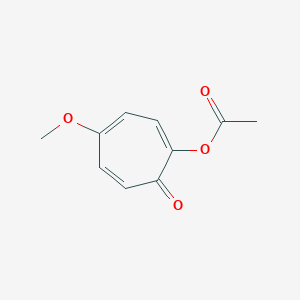

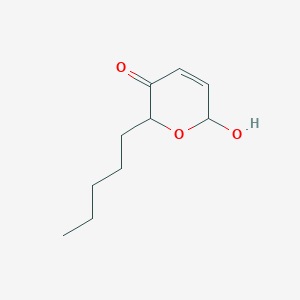
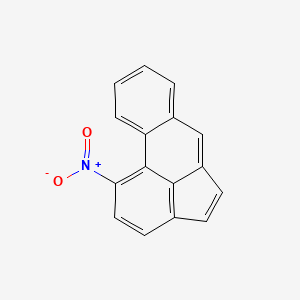

![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)
